Electron Mobility vs. MoS₂ Monolayer
Hybrid density functional theory (HSE06) computations predict that the GeS monolayer possesses an electron mobility of 3,680 cm² V⁻¹ s⁻¹, which is explicitly reported as 'much higher than that of MoS₂ monolayer' [1]. For further context, the GeS monolayer electron mobility along the armchair direction has been independently calculated at 4.62 × 10⁴ cm² V⁻¹ s⁻¹, approximately 40 times larger than that of α-phosphorene monolayer [2]. In bulk GeS with zero-valent Cu intercalation, the free carrier mobility improves from 1,100 to 1,300 cm² V⁻¹ s⁻¹ as measured by time-resolved THz spectroscopy [3]. These computational and experimental findings consistently demonstrate that GeS outperforms the prototypical 2D semiconductor MoS₂ in charge transport.
| Evidence Dimension | Electron mobility (monolayer, computational prediction) |
|---|---|
| Target Compound Data | GeS monolayer: 3,680 cm² V⁻¹ s⁻¹ (HSE06); up to 4.62 × 10⁴ cm² V⁻¹ s⁻¹ along armchair direction (deformation potential approximation) |
| Comparator Or Baseline | MoS₂ monolayer (mobility explicitly lower per reference); α-phosphorene monolayer (~1.15 × 10³ cm² V⁻¹ s⁻¹) |
| Quantified Difference | GeS monolayer mobility 'much higher' than MoS₂; ~40× higher than α-phosphorene along armchair direction |
| Conditions | First-principles DFT calculations using HSE06 functional and deformation potential approximation; monolayer geometries |
Why This Matters
Higher carrier mobility directly translates to faster transistor switching speeds and higher photodetector gain, making GeS the preferred choice over MoS₂ for high-frequency nanoelectronic and optoelectronic devices.
- [1] F. Li, X. Liu, Y. Wang, and Y. Li, "Germanium monosulfide monolayer: a novel two-dimensional semiconductor with a high carrier mobility," Journal of Materials Chemistry C, vol. 4, pp. 2155–2159, 2016. DOI: 10.1039/C6TC00454G View Source
- [2] Z. Zhang et al., "Stacking patterns and carrier mobilities of GeS bilayer," Applied Materials Letters, vol. 2018, 2018. DOI: 10.5185/amlett.2018.1975 View Source
- [3] S. Khanmohammadi, K. Kushnir Friedman, E. Chen, S. M. Kastuar, C. E. Ekuma, K. J. Koski, and L. V. Titova, "Tailoring Ultrafast Near-Band Gap Photoconductive Response in GeS by Zero-Valent Cu Intercalation," 2024. PMID: 38528798. View Source
